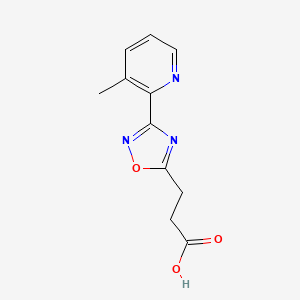![molecular formula C21H16ClN3O2S B2364997 N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide CAS No. 941967-70-0](/img/structure/B2364997.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are known for their wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “this compound”, often involves a Betti reaction . This reaction is an efficient method for synthesizing a series of novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups .Molecular Structure Analysis
The molecular structure of “this compound” can be determined by various spectroscopic techniques such as IR, HNMR, and GCMS . The crystal structure of similar benzothiazole derivatives has been reported .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds are often related to their biological activities. For instance, these compounds have been tested for their anti-inflammation, analgesic, ulcerogenic, acute toxicity, and free radical scavenging action .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined by various techniques. For instance, the compound’s 1H-NMR and 13C-NMR spectra can provide information about its chemical structure .Scientific Research Applications
Antiproliferative and Anticancer Activity
Compounds related to N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide have shown promising anticancer activity. For instance, synthesized pyridine linked thiazole hybrids have demonstrated significant cytotoxicity against various cancer cell lines, including liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7). These compounds, through their unique structural features, offer promising avenues for cancer treatment, with certain derivatives outperforming standard anticancer drugs like 5-fluorouracil in efficacy against breast cancer (MCF-7) and liver cancer (HepG2) cell lines (Alqahtani & Bayazeed, 2020).
Photovoltaic Efficiency and Molecular Docking Studies
Another research direction involves the spectroscopic and quantum mechanical studies of benzothiazolinone acetamide analogs. These compounds have shown potential as photosensitizers in dye-sensitized solar cells (DSSCs), exhibiting good light harvesting efficiency (LHE) and favorable energy profiles for photovoltaic applications. Furthermore, molecular docking studies have provided insights into the ligand interactions with biological targets, such as Cyclooxygenase 1 (COX1), suggesting therapeutic applications beyond their photovoltaic capabilities (Mary et al., 2020).
Synthesis and Biological Activities
The synthesis and biological activity evaluation of derivatives, such as those incorporating the thieno[2,3-b]pyridin-3-yl)acetamide structure with substituents of 1,3,4-thiadiazole, have been explored for their antifungal and insecticidal activities. These studies highlight the chemical versatility of this compound derivatives and their potential in developing new antimicrobial agents (Zhou Bing-se, 2013).
Antioxidant and Antitumor Evaluation
Further research into N-substituted-2-amino-1,3,4-thiadiazoles, potentially related in structural motif to this compound, has demonstrated notable antioxidant and antitumor activities. These findings underline the therapeutic potential of these compounds in managing diseases associated with oxidative stress and cancer (Hamama et al., 2013).
Future Directions
Benzothiazole derivatives, including “N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide”, have potential applications in various fields, particularly in medicinal chemistry. They are considered promising structures for further investigation due to their wide range of biological activities . For instance, some benzothiazole derivatives have been found to be active against a wide range of multi-drug resistant Gram-negative bacteria .
Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have been known to exhibit antibacterial activity .
Mode of Action
It’s worth noting that similar compounds have been synthesized and investigated for their antibacterial activity, both in isolation and in complex with cell-penetrating peptides .
Biochemical Pathways
Similar compounds have been shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Action Environment
It’s worth noting that the antibacterial activity of similar compounds has been investigated in conjunction with cell-penetrating peptides .
Biochemical Analysis
Biochemical Properties
Thiazoles, including N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is often complex and can involve both covalent and non-covalent bonds .
Cellular Effects
This compound has been shown to have potent antibacterial activity against both Gram-negative and Gram-positive bacteria . It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c22-17-10-6-11-18-20(17)24-21(28-18)25(13-15-7-4-5-12-23-15)19(26)14-27-16-8-2-1-3-9-16/h1-12H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQOHAMMZGDBOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,5-dimethylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364918.png)
![5-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2364920.png)



![7-phenyl-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2364927.png)


![3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide](/img/structure/B2364933.png)
![5-[2-(Difluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2364934.png)
![Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate](/img/structure/B2364935.png)
![methyl 1-[(6-chloro-3-pyridinyl)methyl]-1H-indole-2-carboxylate](/img/structure/B2364936.png)
